4-amino-6-methoxy-1,3,5-triazine-2-carboxylic Acid
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Overview
Description
4-amino-6-methoxy-1,3,5-triazine-2-carboxylic acid is an organic compound with the molecular formula C5H6N4O3 It belongs to the class of triazines, which are heterocyclic compounds containing a six-membered ring with three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-6-methoxy-1,3,5-triazine-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-cyano-4,6-dimethoxy-1,3,5-triazine with ammonia under controlled conditions. The reaction is carried out in a solvent such as ethanol or water, and the temperature is maintained between 50-70°C. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, with careful control of reaction conditions and purification steps. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-amino-6-methoxy-1,3,5-triazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
4-amino-6-methoxy-1,3,5-triazine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and potential therapeutic agent.
Industry: It is utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 4-amino-6-methoxy-1,3,5-triazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of folate metabolism, which is crucial for cell division and growth. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4-methoxy-6-methyl-1,3,5-triazine
- 2-amino-4,6-dimethoxy-1,3,5-triazine
- 2-amino-4-methyl-6-methoxy-1,3,5-triazine
Uniqueness
4-amino-6-methoxy-1,3,5-triazine-2-carboxylic acid is unique due to its specific functional groups and structural configuration. This uniqueness imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
371199-48-3 |
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Molecular Formula |
C5H6N4O3 |
Molecular Weight |
170.13 g/mol |
IUPAC Name |
4-amino-6-methoxy-1,3,5-triazine-2-carboxylic acid |
InChI |
InChI=1S/C5H6N4O3/c1-12-5-8-2(3(10)11)7-4(6)9-5/h1H3,(H,10,11)(H2,6,7,8,9) |
InChI Key |
PWWLZHMZBKQGQQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC(=N1)N)C(=O)O |
Origin of Product |
United States |
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